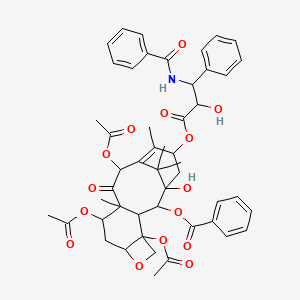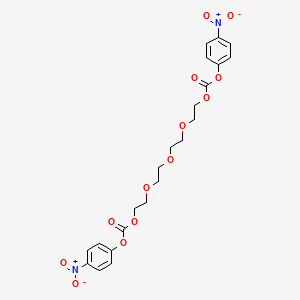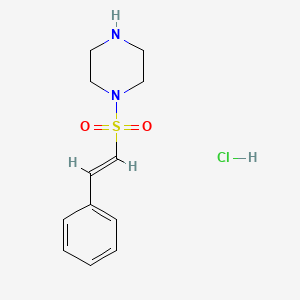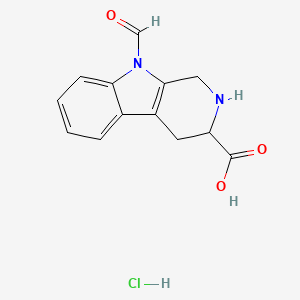
7-Acetyltaxol;Paclitaxel EP Impurity L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETYLTAXOL, 7-(P), also known as 7-acetyltaxol, is a derivative of the well-known anticancer drug paclitaxel. It is a biologically active compound that interacts with tubulin assemblies in the brain. The molecular formula of ACETYLTAXOL, 7-(P) is C49H53NO15, and it has a molecular weight of 895.94 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ACETYLTAXOL, 7-(P) can be synthesized through the acetylation of paclitaxel. One common method involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the selective acetylation of the hydroxyl group at the 7-position of paclitaxel .
Industrial Production Methods
Industrial production of ACETYLTAXOL, 7-(P) often involves partial synthesis from naturally occurring taxane derivatives. For example, 10-deacetylbaccatin III, which can be extracted from the leaves of Taxus baccata, serves as a precursor. The compound is then acetylated to produce ACETYLTAXOL, 7-(P) .
Analyse Des Réactions Chimiques
Types of Reactions
ACETYLTAXOL, 7-(P) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various acetylated and oxidized derivatives of ACETYLTAXOL, 7-(P), which may have different biological activities .
Applications De Recherche Scientifique
ACETYLTAXOL, 7-(P) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of taxane derivatives.
Biology: The compound is studied for its interactions with tubulin and its effects on microtubule dynamics.
Medicine: ACETYLTAXOL, 7-(P) is investigated for its potential as an anticancer agent, similar to paclitaxel.
Industry: It is used in the development of new drug formulations and delivery systems
Mécanisme D'action
ACETYLTAXOL, 7-(P) exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding stabilizes microtubules and prevents their depolymerization, which disrupts cell division and leads to cell death. The molecular targets include the β-tubulin subunit of microtubules, and the pathways involved are related to the inhibition of mitosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: The parent compound of ACETYLTAXOL, 7-(P), known for its potent anticancer properties.
10-Deacetyltaxol: A derivative of paclitaxel with a similar mechanism of action.
2’,7-Bisacetyltaxol: Another acetylated derivative of paclitaxel with distinct biological activities.
Uniqueness
ACETYLTAXOL, 7-(P) is unique due to its specific acetylation at the 7-position, which allows for structural modifications without significantly altering its biological activity. This makes it a valuable compound for studying the structure-activity relationships of taxane derivatives .
Propriétés
IUPAC Name |
[4,9,12-triacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFIEKTXYELRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H53NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid](/img/structure/B15128878.png)
![Methyl 4a,5,7-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15128887.png)
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B15128893.png)


![6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B15128900.png)
![1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15128907.png)

![4-[3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B15128913.png)
![9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B15128917.png)



